Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate
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Overview
Description
Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C9H19N3O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate typically involves the reaction of ethyl piperidine-1-carboxylate with hydrazine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydrazinylpiperidine-1-carboxylate
- Ethyl 3-hydrazinylpiperidine-1-carboxylate
- Methyl 3-ethyl-4-aminopiperidine-1-carboxylate
Uniqueness
Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both the ethyl and hydrazinyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H19N3O2 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate |
InChI |
InChI=1S/C9H19N3O2/c1-3-7-6-12(9(13)14-2)5-4-8(7)11-10/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
VPUAALDCXUEFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1NN)C(=O)OC |
Origin of Product |
United States |
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